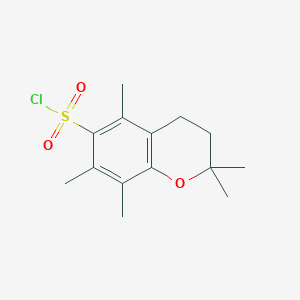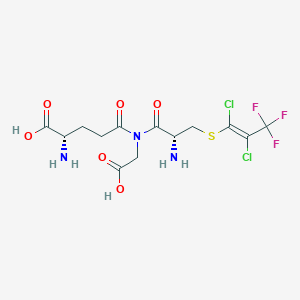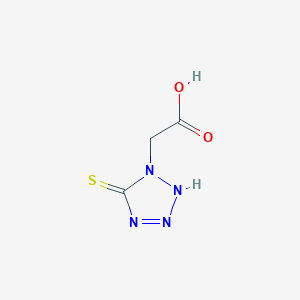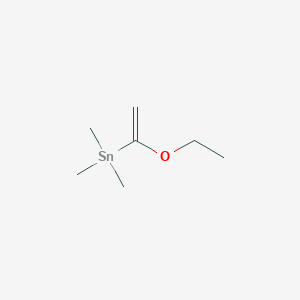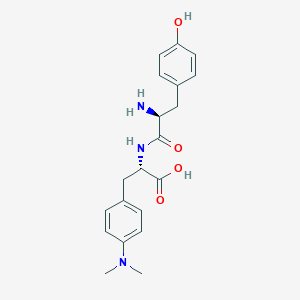
Tyrosine-4'-dimethylaminophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine-4'-dimethylaminophenylalanine (DMAP) is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DMAP is commonly used as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Tyrosine-4'-dimethylaminophenylalanine has a wide range of potential applications in scientific research. One of the most common uses of Tyrosine-4'-dimethylaminophenylalanine is as a catalyst in organic synthesis. Tyrosine-4'-dimethylaminophenylalanine has been shown to catalyze a variety of reactions, including acylation, alkylation, and esterification reactions. Tyrosine-4'-dimethylaminophenylalanine is also used as a reagent in the synthesis of peptides and other complex molecules.
Mechanism Of Action
The mechanism of action of Tyrosine-4'-dimethylaminophenylalanine in organic synthesis is not fully understood, but it is believed to involve the formation of a complex between Tyrosine-4'-dimethylaminophenylalanine and the substrate molecule. This complex then undergoes a series of reactions that lead to the desired product. In terms of its biochemical and physiological effects, Tyrosine-4'-dimethylaminophenylalanine is believed to act as a modulator of neurotransmitter release and to have anti-inflammatory properties.
Biochemical And Physiological Effects
Tyrosine-4'-dimethylaminophenylalanine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosine-4'-dimethylaminophenylalanine can modulate the release of neurotransmitters such as dopamine and serotonin. Tyrosine-4'-dimethylaminophenylalanine has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tyrosine-4'-dimethylaminophenylalanine in lab experiments is its versatility as a catalyst. Tyrosine-4'-dimethylaminophenylalanine can be used in a wide range of reactions and has been shown to exhibit high selectivity and efficiency. However, Tyrosine-4'-dimethylaminophenylalanine can also be difficult to handle and can be toxic in high concentrations. Additionally, Tyrosine-4'-dimethylaminophenylalanine can be expensive and may not be readily available in some labs.
Future Directions
There are a number of potential future directions for Tyrosine-4'-dimethylaminophenylalanine research. One area of interest is the development of new synthetic methods that use Tyrosine-4'-dimethylaminophenylalanine as a catalyst. Another area of interest is the investigation of Tyrosine-4'-dimethylaminophenylalanine's potential as a therapeutic agent for neurological and inflammatory disorders. Additionally, there is interest in exploring the use of Tyrosine-4'-dimethylaminophenylalanine in the development of new materials with unique properties.
Conclusion:
In conclusion, tyrosine-4'-dimethylaminophenylalanine (Tyrosine-4'-dimethylaminophenylalanine) is a versatile amino acid derivative that has a wide range of potential applications in scientific research. Tyrosine-4'-dimethylaminophenylalanine has been extensively studied for its use as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, Tyrosine-4'-dimethylaminophenylalanine remains an important tool for researchers in a variety of fields.
Synthesis Methods
Tyrosine-4'-dimethylaminophenylalanine can be synthesized using a variety of methods, including the reaction of tyrosine with N,N-dimethylformamide dimethyl acetal and the reaction of tyrosine with dimethylamine. These methods typically involve the use of strong acids or bases and require careful control of reaction conditions to achieve high yields.
properties
CAS RN |
124985-59-7 |
|---|---|
Product Name |
Tyrosine-4'-dimethylaminophenylalanine |
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Other CAS RN |
124985-59-7 |
synonyms |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



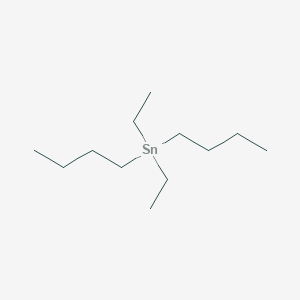
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
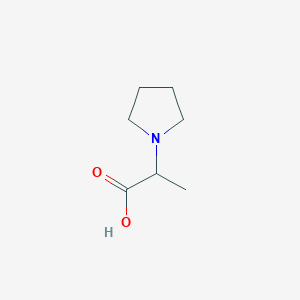
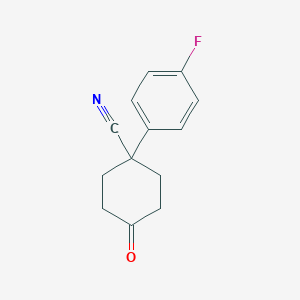
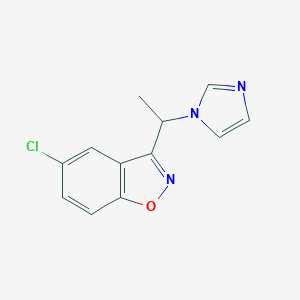
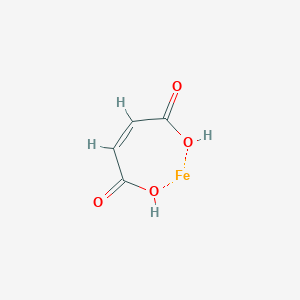

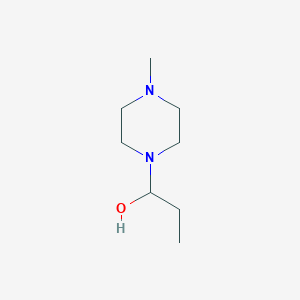
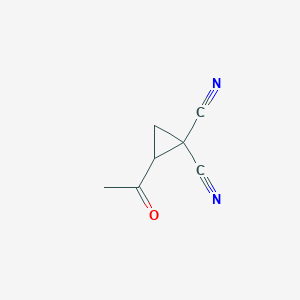
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
